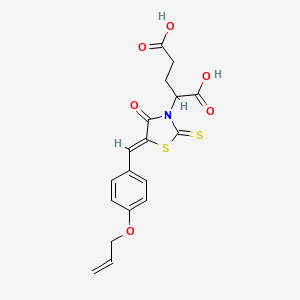

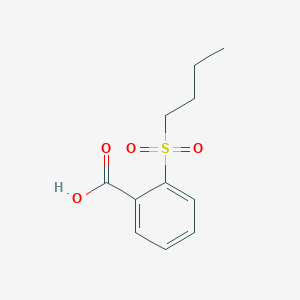

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-硫代恶唑烷-3-基)戊二酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid” is an organic molecule that appears to contain a benzylidene functional group . The benzylidene functional group is a carbon-carbon double bond (C=C) that is attached to a benzene ring .

Synthesis Analysis

Benzylidene compounds can be synthesized using a variety of methods, but one common approach involves the condensation of an aldehyde or ketone with an aromatic compound that contains a reactive hydrogen atom . The reaction is typically catalyzed by an acid or base, and the resulting product is an imine, which can be hydrolyzed to yield the corresponding benzylidene compound .Molecular Structure Analysis

The molecular structure of benzylidene compounds can be characterized using a range of techniques, including Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy . IR spectroscopy can be used to detect the C=C double bond in the benzylidene functional group . NMR spectroscopy can provide information about the chemical environment surrounding the benzylidene functional group .Chemical Reactions Analysis

Benzylidene compounds can undergo a variety of chemical reactions. For instance, they can participate in acyl radical enabled reactions between aldehydes and alkenes . Also, they can be involved in reactions leading to the formation of biofilm inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylidene compounds can be determined using various analytical techniques. These properties include charge-pH map, pI, hydrophobicity, and mass .科学研究应用

- “(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid” exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, apoptosis pathways, and cell cycle regulation . Further investigations into its mechanism of action and potential clinical applications are ongoing.

- Structure-based virtual screening identified this compound as a novel scaffold for farnesyltransferase inhibitors (FTIs). These inhibitors play a crucial role in cancer therapy by disrupting protein prenylation, affecting cell signaling pathways, and inhibiting tumor growth . Researchers are optimizing derivatives for enhanced FTI activity.

- Analogues of this compound, such as benzylidene-methyloxazolone (BMO) derivatives, exhibit aggregation-induced emission (AIE) properties. These compounds are valuable for developing fluorescent probes, biosensors, and imaging agents. BMO-based fluorophores have applications in cellular imaging and disease diagnostics .

Anticancer Properties

Farnesyltransferase Inhibition

Fluorescent Probes and AIEgens

作用机制

Target of Action

The primary target of this compound is farnesyltransferase , an enzyme involved in the post-translational modification of proteins . This modification is crucial for the function of many proteins, including those involved in cell signaling and growth.

Mode of Action

The compound interacts with its target, farnesyltransferase, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the post-translational modification of proteins

Biochemical Pathways

The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it impacts the Ras signaling pathway , which plays a key role in cell growth and differentiation . By inhibiting farnesyltransferase, the compound disrupts the normal function of the Ras proteins, potentially leading to altered cell behavior.

Pharmacokinetics

Similar compounds have been shown to display excellent inhibition against their target enzymes , suggesting that they may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of farnesyltransferase. Given the enzyme’s role in protein modification, the compound’s action could potentially lead to a wide range of effects, including altered cell growth and differentiation .

安全和危害

The safety and hazards associated with benzylidene compounds can vary depending on their specific structure. For instance, Benzylidene Camphor Sulfonic Acid, a related compound, is approved as a UV filter in cosmetics and personal care products at a maximum concentration of 6% in the European Union .

未来方向

属性

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-2-9-25-12-5-3-11(4-6-12)10-14-16(22)19(18(26)27-14)13(17(23)24)7-8-15(20)21/h2-6,10,13H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJLRVNKPUKODV-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)

![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)